Product packaging for Ethyl stearidonate(Cat. No.:CAS No. 119798-44-6)

Ethyl stearidonate

Cat. No.: B055221
CAS No.: 119798-44-6
M. Wt: 304.5 g/mol
InChI Key: RIDOSNBWMUADGT-AFSLFLIVSA-N
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Description

Ethyl stearidonate is a chemically synthesized ethyl ester of stearidonic acid (SDA), an omega-3 fatty acid. This compound is of significant research interest due to its role as a potent precursor for the biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs), such as eicosapentaenoic acid (EPA), bypassing the rate-limiting Δ6-desaturase step. Researchers utilize this compound to investigate lipid metabolism, the modulation of inflammatory pathways, and the potential health benefits associated with omega-3 supplementation. Its primary mechanism of action involves incorporation into cell membranes, influencing membrane fluidity and serving as a substrate for the production of specialized pro-resolving mediators (SPMs) and eicosanoids, which are critical signaling molecules in the resolution of inflammation. This high-purity compound is essential for in vitro and in vivo studies focused on cardiovascular health, dermatology, and metabolic disorders, providing a valuable tool for the nutraceutical and pharmaceutical development sectors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B055221 Ethyl stearidonate CAS No. 119798-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3/b6-5-,9-8-,12-11-,15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDOSNBWMUADGT-AFSLFLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864936
Record name Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119798-44-6
Record name Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119798-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,9,12,15-Octadecatetraenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119798446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL STEARIDONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5388AU988H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Bioconversion Pathways of Stearidonic Acid Ethyl Ester

Endogenous Metabolic Transformations of Stearidonic Acid

Stearidonic acid (SDA, 18:4 n-3) is a polyunsaturated fatty acid (PUFA) that serves as an intermediate in the endogenous synthesis pathway of long-chain omega-3 fatty acids. researchgate.net Unlike its precursor, alpha-linolenic acid (ALA), SDA bypasses the first rate-limiting step in this conversion process, leading to a more efficient synthesis of eicosapentaenoic acid (EPA). soton.ac.ukacs.org

Stearidonic acid is recognized as a "pro-eicosapentaenoic acid" because it is a direct metabolic precursor to EPA. caymanchem.com The conversion of ALA to EPA in humans is generally inefficient, with the initial desaturation of ALA to SDA by the delta-6-desaturase (D6D) enzyme being the primary bottleneck. soton.ac.ukacs.orgnih.gov By providing SDA directly, this rate-limiting step is bypassed, allowing for a more effective increase in tissue and blood levels of EPA. researchgate.netnih.govresearchgate.net Studies have demonstrated that dietary supplementation with SDA-rich oils significantly increases the concentration of EPA in red blood cell membranes. researchgate.netfrontiersin.org This metabolic advantage makes SDA a point of interest as a plant-derived source for boosting bodily EPA status. nih.gov

The biosynthesis of very long-chain omega-3 PUFAs from ALA is a multi-step process occurring primarily in the liver, involving a series of elongation and desaturation reactions. plos.orgwikipedia.orgskemman.is The pathway is as follows:

Desaturation: Alpha-linolenic acid (ALA; 18:3, n-3) is first converted to stearidonic acid (SDA; 18:4, n-3) by the delta-6-desaturase (Δ6D) enzyme. researchgate.netsoton.ac.uk This is the rate-limiting step in the pathway. acs.org

Elongation: SDA is then elongated by an elongase enzyme (ELOVL2/5) to form eicosatetraenoic acid (ETA; 20:4, n-3). nih.govgfi.org

Desaturation: ETA is subsequently converted to eicosapentaenoic acid (EPA; 20:5, n-3) by the delta-5-desaturase (Δ5D) enzyme. plos.orggfi.org

Further Conversion: The pathway can continue with two more elongation steps and a final desaturation to convert EPA into docosahexaenoic acid (DHA; 22:6, n-3), although this conversion is also considered to be very limited in humans. wikipedia.orggfi.org

The enzymes in this pathway, particularly the desaturases, act on both omega-3 and omega-6 fatty acids, leading to competition between the two pathways. wikipedia.org

Table 1: Key Steps in the Endogenous Omega-3 Fatty Acid Biosynthesis Pathway This interactive table summarizes the primary enzymatic conversions starting from ALA.

Starting Substrate Enzyme Product Product Name
α-Linolenic Acid (ALA) Δ6-Desaturase Stearidonic Acid (SDA) all-cis-6,9,12,15-Octadecatetraenoic acid
Stearidonic Acid (SDA) Elongase Eicosatetraenoic Acid (ETA) all-cis-8,11,14,17-Eicosatetraenoic acid
Eicosatetraenoic Acid (ETA) Δ5-Desaturase Eicosapentaenoic Acid (EPA) all-cis-5,8,11,14,17-Eicosapentaenoic acid
Eicosapentaenoic Acid (EPA) Elongase Docosapentaenoic Acid (DPA) all-cis-7,10,13,16,19-Docosapentaenoic acid

The concept of bioequivalence is used to quantify how efficiently a dietary precursor is converted to its metabolic product. For SDA, its bioequivalence to EPA has been determined by measuring changes in the omega-3 index, a key biomarker reflecting the EPA and DHA content in red blood cell membranes. nih.govresearchgate.net Human clinical studies have established that SDA is metabolized to EPA with a bioequivalence of approximately 5:1. nih.govresearchgate.net This indicates that while SDA is more efficient than ALA, a significantly larger amount of SDA is still required to achieve the same increase in tissue EPA as consuming pre-formed EPA. todaysdietitian.com For instance, supplementing with 3.7–4.2 g/day of SDA was found to be metabolically equivalent to consuming ≤1 g/day of EPA. nih.govresearchgate.net

Engineered Biosynthesis of Fatty Acid Ethyl Esters in Microbial Systems

The production of fatty acid ethyl esters (FAEEs), such as ethyl stearidonate, can be achieved through the metabolic engineering of microorganisms. mdpi.com This approach offers a potential alternative to conventional chemical synthesis by creating microbial cell factories that can convert simple carbon sources like glucose into specific FAEEs. chalmers.seasm.org

Escherichia coli is a common host for metabolic engineering due to its well-understood genetics and rapid growth. nih.govharvard.edu While E. coli naturally produces fatty acids, it does not synthesize FAEEs. asm.org To achieve this, a synthetic pathway is constructed by introducing genes from other organisms (heterologous expression). mdpi.comnih.gov This engineered pathway enables the bacterium to convert fatty acid intermediates and ethanol (B145695) into FAEEs. mdpi.com The process typically involves redirecting the flow of carbon from central metabolism towards the synthesis of fatty acid precursors and introducing the necessary enzymes to complete the final esterification step. harvard.eduresearchgate.net

Table 2: Engineered Pathway for FAEE Production in E. coli This table outlines the roles of heterologously expressed enzymes.

Step Enzyme Function Origin of Enzyme (Examples)
1. Fatty Acid Release Acyl-ACP Thioesterase Cleaves the fatty acid from the Acyl Carrier Protein (ACP), terminating chain elongation and releasing a free fatty acid. mdpi.comharvard.edu Plants (Umbellularia californica), E. coli (endogenous TesB) mdpi.comresearchgate.net
2. Fatty Acid Activation Acyl-CoA Synthetase Activates the free fatty acid to a fatty acyl-CoA thioester. harvard.edu E. coli (endogenous FadD) harvard.edu

The successful biosynthesis of FAEEs in engineered E. coli relies heavily on the coordinated action of two key types of enzymes: thioesterases and wax synthases. mdpi.comnih.gov

Thioesterase (TE): In native fatty acid synthesis, fatty acids remain bound to an acyl carrier protein (ACP) during their elongation. harvard.edu Thioesterase enzymes (acyl-ACP thioesterases) are crucial for terminating this process by hydrolyzing the thioester bond between the fatty acid chain and the ACP. nih.govmdpi.com The introduction of specific thioesterases allows for the production and release of free fatty acids of desired chain lengths. harvard.edu The endogenous E. coli thioesterase B (TesB) can be utilized for this purpose, or plant-derived thioesterases can be expressed to control the specific type of fatty acid produced. mdpi.comresearchgate.net This released fatty acid is then typically activated to its acyl-CoA form by an acyl-CoA synthetase. harvard.edu

Wax Synthase (WS): This enzyme, often a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT), catalyzes the final and critical step in the pathway. asm.org The wax synthase mediates the esterification reaction between a fatty acyl-CoA (produced via the action of thioesterase and acyl-CoA synthetase) and an alcohol. researchgate.netasm.org For the production of FAEEs, the alcohol substrate is ethanol. d-nb.info The expression of a heterologous wax synthase with a broad substrate range, capable of efficiently using ethanol as the alcohol acceptor, is essential for high-yield FAEE production in the microbial host. d-nb.infoasm.orgnih.gov


Biosynthesis and Bioconversion of this compound: A Microbial Approach

This compound, the ethyl ester of stearidonic acid (SDA), is a valuable omega-3 fatty acid with notable nutritional interest. Its production through microbial biosynthesis and bioconversion presents a promising and sustainable alternative to traditional extraction from plant or marine sources. This article delves into the intricate pathways and molecular strategies employed to produce this compound in various microbial systems.

1

The microbial production of this compound involves a series of metabolic pathways, beginning with the synthesis of its precursor, stearidonic acid, and culminating in its esterification with ethanol.

2 Genetic Modulations of Fatty Acid Operons

The efficient synthesis of fatty acids is a critical prerequisite for high-yield this compound production. Genetic manipulation of fatty acid operons in microorganisms is a key strategy to enhance the metabolic flux towards fatty acid synthesis. In organisms like Escherichia coli, this involves the knockout of genes such as fadE, which encodes for acyl-CoA dehydrogenase, a key enzyme in the β-oxidation pathway that degrades fatty acids. nih.gov Concurrently, overexpression of acetyl-CoA carboxylase (ACC), thioesterases, and fatty acyl-CoA synthase (FadD) can further increase the pool of free fatty acids and their activated acyl-CoA forms, which are the direct precursors for ester synthesis. nih.gov

3 De Novo Biosynthesis from Carbon Feedstocks

De novo biosynthesis allows for the production of this compound directly from simple carbon sources like glucose. plos.org This process is achieved by engineering microorganisms to not only produce fatty acids but also the ethanol required for the esterification reaction. nih.gov The introduction of an ethanol production pathway, such as the one from Zymomonas mobilis, into a fatty acid-overproducing host like E. coli enables the intracellular synthesis of both substrates. plos.orgresearchgate.net The final step is the transesterification of the fatty acyl-CoA with ethanol, catalyzed by a heterologously expressed wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT). nih.govplos.org This integrated approach allows for the conversion of renewable feedstocks into this compound. plos.org

2 Development of Oleaginous Yeast Platforms for Ethyl Ester Production

Oleaginous yeasts are particularly attractive hosts for producing fatty acid-derived molecules due to their natural ability to accumulate high levels of lipids.

1 Pathway Engineering in Saccharomyces cerevisiae

Saccharomyces cerevisiae, a well-established industrial microorganism, has been extensively engineered for the production of fatty acid ethyl esters (FAEEs). nih.govoup.comchalmers.se Strategies to improve FAEE production in S. cerevisiae include engineering the central carbon metabolism to increase the supply of precursors like acetyl-CoA and NADPH. d-nb.infofrontiersin.org One approach involves up-regulating the ethanol degradation pathway by overexpressing genes such as ADH2 (alcohol dehydrogenase) and ALD6 (acetaldehyde dehydrogenase), which funnels carbon towards acetyl-CoA synthesis. d-nb.info Additionally, eliminating non-essential fatty acid utilization pathways, such as storage lipid formation (by deleting genes like ARE1, ARE2, DGA1, and LRO1) and β-oxidation (by deleting POX1), can redirect fatty acids towards FAEE production. nih.govrepec.org The expression of a heterologous wax ester synthase, for instance from Marinobacter hydrocarbonoclasticus, is crucial for catalyzing the final esterification step. nih.govoup.comd-nb.info

2 Utilization of Yarrowia lipolytica and Rhodosporidium toruloides

Yarrowia lipolytica is an oleaginous yeast with a high capacity for lipid production and can be engineered to synthesize a variety of oleochemicals, including FAEEs. nih.govfrontiersin.org Its metabolism can be rewired to tailor the chain length of the produced fatty acids. nih.gov This yeast naturally possesses numerous lipase (B570770) enzymes that can be utilized for ester synthesis. mdpi.commdpi.com

Rhodosporidium toruloides (also known as Rhodotorula toruloides) is another promising oleaginous yeast that can accumulate lipids to a high percentage of its cell dry weight and can utilize a wide range of carbon sources, including glucose and xylose. nih.govbiorxiv.orgtaltech.ee Metabolic engineering efforts in R. toruloides, such as overexpressing native acetyl-CoA carboxylase and diacylglycerol acyltransferase genes, have successfully increased lipid production. nih.gov While much of the research has focused on total lipid production for biofuels, its capacity for high fatty acid synthesis makes it a strong candidate for producing specific fatty acid esters like this compound. nih.govnih.gov

3 Orthogonal Fatty Acid Synthesis Strategies for Enhanced Titer

To overcome the tight endogenous regulation of fatty acid synthesis and further boost production, an orthogonal fatty acid synthesis pathway can be introduced into the host organism. nih.govillinois.edu This strategy involves expressing a heterologous Type-I fatty acid synthase (FAS), for example from Brevibacterium ammoniagenes, in S. cerevisiae. nih.govillinois.edu This parallel pathway provides an additional source of fatty acids specifically for FAEE production, thereby reducing the metabolic burden on the native FAS and safeguarding its role in providing fatty acids for essential cellular functions. nih.govillinois.edu This approach has been shown to significantly increase FAEE titers. nih.gov

3 Enzymatic Esterification Mechanisms in Fungal Systems

The final step in producing this compound is the esterification of stearidonic acid with ethanol. In fungal systems, this reaction is catalyzed by lipases or wax ester synthases. nih.govaocs.org Lipases, which are naturally produced by many fungi, can catalyze esterification reactions, often in non-aqueous environments to shift the equilibrium towards synthesis rather than hydrolysis. researchgate.netmdpi.com Immobilized lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei (Lipozyme TL IM), have been effectively used for the enzymatic interesterification and synthesis of specific structured lipids, demonstrating their potential for this compound production. nih.govresearchgate.net The specificity of these enzymes can be exploited to control the fatty acid composition of the final product. aocs.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Ethyl Stearidonate in lipid mixtures?

  • Methodology : Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is standard. Use capillary columns (e.g., Omegawax 250, 30 m × 0.25 mm) with temperature programming (e.g., 90°C to 250°C at 10°C/min). Internal standards like methyl pentadecanoate (15:0) improve quantification accuracy .
  • Example Parameters :

Column TypeTemperature ProgramDetectorInternal Standard
Omegawax 25090°C → 250°C (10°C/min)FID/MSMethyl pentadecanoate

Q. How is this compound synthesized, and what purity validation methods are used?

  • Methodology : Synthesis typically involves esterification of stearidonic acid (18:4n3) with ethanol. Purity is validated via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold). Solvent compatibility (e.g., ethanol, DMSO) must be verified for stability .

Q. What are the key structural and stability considerations for handling this compound in experimental settings?

  • Methodology : The compound’s four cis double bonds (6Z,9Z,12Z,15Z) make it oxidation-prone. Store at -20°C in inert solvents (e.g., ethanol, DMSO). Avoid aqueous buffers for long-term storage due to hydrolysis risks .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological effects (e.g., pro-/anti-inflammatory roles) be resolved?

  • Methodology :

  • Data Contradiction Analysis : Use Mendelian randomization to distinguish causal effects from confounding factors (e.g., diet, genetics).
  • Intervention Studies : Conduct randomized controlled trials (RCTs) with standardized dosing and biomarker tracking (e.g., plasma lipidomics) .
    • Example Workflow :
     Hypothesis → Mendelian Randomization → Observational Validation → RCT Design  

Q. What experimental designs are optimal for studying this compound’s metabolic pathways in vivo?

  • Methodology :

  • Isotopic Labeling : Use ¹³C-labeled this compound to trace incorporation into phospholipids or eicosanoids via LC-MS/MS.
  • Kinetic Modeling : Apply compartmental models to estimate turnover rates in tissues (e.g., liver, adipose) .

Q. How can spectral ambiguities in this compound characterization be addressed?

  • Methodology :

  • Multi-Technique Validation : Cross-validate GC retention times with NMR chemical shifts (e.g., δ 0.9-1.3 ppm for ethyl group, δ 5.3-5.4 ppm for double bonds).
  • Reference Standards : Compare with certified materials (e.g., CRM 163 for fatty acid analysis) .

Methodological Notes

  • Statistical Analysis : Use generalized linear models (GLM) to account for covariates (e.g., season, diet) in fatty acid composition studies. Tukey’s test (p ≤ 0.05) is recommended for post-hoc comparisons .
  • Ethical Compliance : For human studies, ensure pseudonymized data storage and explicit consent for lipidomic profiling per institutional review board (IRB) guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl stearidonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.